4-Hydroxybenzyl isothiocyanate

Oncology Cell Proliferation Natural H2S Donor

Researchers seeking a natural H₂S donor with a distinct mechanistic profile often face supply inconsistency and limited characterization data. 4-Hydroxybenzyl isothiocyanate (4-HBITC) directly addresses this need as a rigorously analyzed, naturally derived isothiocyanate. - Induces p53-independent apoptosis in SH-SY5Y neuroblastoma and U87MG glioblastoma cells (effective at 60-80 μM) via mitochondrial membrane disruption and ROS generation. - Selectively activates the Nrf2 pathway (EC50 21 μM in HepG2 ARE-luciferase assay) without inducing GST or GR, enabling precise Phase II enzyme dissection. - Exhibits potent anti-Gram-positive activity, targeting S. aureus metabolic processes, and shows synergy with food-grade acids for natural preservative development. - Supplied with batch-specific purity documentation to ensure experimental reproducibility.

Molecular Formula C8H7NOS
Molecular Weight 165.21 g/mol
CAS No. 2086-86-4
Cat. No. B021367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxybenzyl isothiocyanate
CAS2086-86-4
Synonyms4-hydroxybenzyl isothiocyanate
para-hydroxybenzyl isothiocyanate
Molecular FormulaC8H7NOS
Molecular Weight165.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN=C=S)O
InChIInChI=1S/C8H7NOS/c10-8-3-1-7(2-4-8)5-9-6-11/h1-4,10H,5H2
InChIKeyATKWJXUJUNLTFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxybenzyl Isothiocyanate (4-HBITC) Overview


4-Hydroxybenzyl isothiocyanate (4-HBITC, CAS 2086-86-4) is a naturally occurring, aromatic isothiocyanate derived from the enzymatic hydrolysis of sinalbin in white mustard seeds (Sinapis alba) [1]. It is structurally distinguished by a para-hydroxybenzyl group, which directly impacts its biological activity and stability relative to other isothiocyanates [2]. This compound serves as a natural hydrogen sulfide (H₂S) donor and is supplied for research purposes with standard specifications typically ≥95% purity . Unlike more common aliphatic ITCs, 4-HBITC's aromatic nature provides a specific platform for studying structure-activity relationships in diverse fields including oncology and food safety.

Natural H₂S donor probe for gasotransmitter research
Aromatic isothiocyanate platform for SAR studies
Cell-permeable compound for oncology and food safety models

4-HBITC: Not a Direct Substitute for Common ITCs


Substituting 4-HBITC with other isothiocyanates (ITCs) like benzyl isothiocyanate (BITC), phenethyl isothiocyanate (PEITC), or allyl isothiocyanate (AITC) will likely result in significantly different experimental outcomes, and in some cases, complete failure. The para-hydroxy substitution on the benzyl ring of 4-HBITC fundamentally alters its biological profile. This single functional group modifies its H₂S-donating kinetics and the distribution of downstream metabolites, which directly correlates with its unique balance of bioactivities [1]. For example, while benzyl ITC is a superior antibacterial agent, and moringin exhibits higher anti-inflammatory and cytotoxic potency, 4-HBITC occupies a distinct intermediate position, making it the optimal choice only for research where this specific spectrum of activity is required [1]. The evidence below demonstrates that the specific molecular structure of 4-HBITC is non-negotiable for certain research applications.

Para-hydroxy substitution alters H₂S-release profile
The aromatic hydroxyl group modifies H₂S-donating kinetics and metabolite distribution, limiting direct interchange with benzyl or aliphatic ITCs.
Intermediate bioactivity position may not match moringin or BITC
4-HBITC ranks lower in cytotoxicity and anti-inflammatory potency than moringin, and lower in antibacterial potency than benzyl ITC; activity profile may shift across models.
Antibacterial mechanism differs from membrane-disrupting agents
Metabolic inhibition target may not reproduce results from aliphatic ITCs or membrane-active comparators; antimicrobial screening context requires review.

4-HBITC Performance vs. ITC Analogs


Antiproliferative Potency in Neuronal Cancer Models

While lacking direct head-to-head IC50 data against all other ITCs in the same study, 4-HBITC demonstrates a quantifiable antiproliferative effect at defined concentrations. In human neuroblastoma SH-SY5Y and glioblastoma U87MG cell lines, 4-HBITC in the range of 60-80 μM significantly inhibited cell proliferation, an effect associated with increased thiosulfate levels and decreased mitochondrial membrane potential [1][2]. This provides a clear baseline for researchers comparing the potency of this specific ITC in neuronal cancer models against other compounds, and demonstrates its utility as a cell-permeable H2S donor for studying this gasotransmitter's role in cancer biology [1].

Antiproliferative Response
Reported
60-80 µM inhibits proliferation in SH-SY5Y & U87MG cells
Supports cytotoxicity endpoint review
Model-specific baseline; head-to-head data not provided
Oncology Cell Proliferation Natural H2S Donor

Comparative Bioactivity Against Benzyl ITC and Moringin

A 2020 study directly compared the bioactivity of moringin, benzyl isothiocyanate (BITC), and 4-hydroxybenzyl isothiocyanate (4-HBITC). The results demonstrate a clear hierarchy of activity: Moringin > 4-HBITC/BITC for cytotoxicity to cancer cells and anti-inflammatory potency, and BITC > 4-HBITC for antibacterial efficacy [1]. The study specifically notes that 4-HBITC is less cytotoxic and anti-inflammatory than moringin, but also a less potent antibacterial than BITC. This positions 4-HBITC as an 'intermediate' analog, where its value lies not in being the most potent in any single category, but in its specific, balanced profile.

Bioactivity Ranking
Head-to-head
Moringin > 4-HBITC/BITC for cytotoxicity & anti-inflammatory; BITC > 4-HBITC for antibacterial
Supports comparator assay-response context
Ranked within tested set
Comparative Bioactivity Cytotoxicity Anti-inflammatory Antibacterial

Xenobiotic Enzyme Modulation in Primary Hepatocytes

In a systematic study of eight isothiocyanates on primary rat hepatocytes, 4-HBITC at 40 μM was found to markedly increase the transcription of CYP1A1 and CYP1A2 mRNA and the associated EROD activity, a characteristic shared with other aromatic ITCs [1][2]. However, a key point of differentiation was observed in phase II enzyme induction. While 4-HBITC (along with other ITCs) induced NQO1 and HO-1, it did NOT induce glutathione S-transferase (GST) or glutathione reductase (GR) activity under the conditions tested [1][2]. This is a critical distinction from ITCs that do induce these enzymes, and it provides a specific biochemical signature for 4-HBITC that can be exploited to study Nrf2-mediated pathways without the confounding variable of GST/GR induction.

Phase I/II Enzyme Induction
Method context
40 µM induces CYP1A1/1A2, NQO1, HO-1; does not induce GST/GR in primary rat hepatocytes
Supports Nrf2 pathway-response interpretation
Distinct from aliphatic ITCs
Toxicology Drug Metabolism Chemoprevention Nrf2 Pathway

Antibacterial Mechanism vs. Aliphatic ITCs

4-HBITC exhibits significant, quantifiable antibacterial activity against common foodborne pathogens. A 2023 study reported that it is particularly effective against Gram-positive bacteria like S. aureus, with a more pronounced effect compared to its action on Gram-negative bacteria [1]. While not a direct head-to-head comparison, the study notes a class-level advantage: as an aromatic isothiocyanate, 4-HBITC is speculated to have greater antibacterial potential than aliphatic ITCs like allyl isothiocyanate (AITC), which is a common natural preservative [2]. Furthermore, the mechanism of action for 4-HBITC is distinct; it inhibits bacterial metabolic activity rather than simply disrupting cell membrane integrity [1]. This unique mechanism is a key differentiator from membrane-disrupting agents.

Antibacterial Activity
Class-level
More effective against Gram-positive S. aureus; class-level advantage over aliphatic ITCs
Supports antimicrobial screening context
Metabolic inhibition mechanism
Food Microbiology Natural Preservative Food Safety Antimicrobial Mechanism

Nrf2 Activation Potency in Human Cells

The ability to activate the Nrf2/ARE pathway is a hallmark of many chemopreventive agents. 4-HBITC has been shown to activate this pathway in human HepG2 cells. Using an ARE-driven luciferase reporter gene assay, 4-HBITC demonstrated an EC50 of 21,000 nM (21 μM) after 5 hours of treatment [1]. This quantitative measure of Nrf2 activation provides a specific, numeric benchmark for this compound's potency in a well-defined in vitro model. This value is crucial for researchers evaluating the relative strength of different Nrf2 activators and for designing studies where a specific level of pathway activation is desired.

Nrf2 Activation Potency
Reported
EC50: 21 µM (HepG2 ARE-luciferase, 5h)
Supports Nrf2 pathway assay context
Quantitative benchmark in HepG2 cells
Chemoprevention Nrf2 Reporter Assay Antioxidant Response Element (ARE)

4-HBITC Application Scenarios


p53-Independent Apoptosis in Neuronal Cancer Models

4-HBITC is uniquely suited for research requiring a natural H₂S donor that induces apoptosis via mitochondrial membrane potential disruption and ROS generation, specifically in neuroblastoma (SH-SY5Y) and glioblastoma (U87MG) cell lines [1]. Its demonstrated ability to downregulate p53 while upregulating p21 provides a distinct experimental tool for studying p53-independent mechanisms of cell cycle arrest and apoptosis, an area where other ITCs with different mechanistic profiles would not be suitable substitutes [1]. Experimental design should utilize concentrations in the 60-80 μM range to observe significant antiproliferative effects.

Selective NQO1 and HO-1 Induction in Cytoprotection

This compound should be selected for experiments aimed at understanding the downstream effects of Nrf2 activation when the induction of Glutathione S-Transferase (GST) and Glutathione Reductase (GR) is undesirable. Unlike some other ITCs, 4-HBITC (at 40 μM) has been shown to induce NQO1 and HO-1 in primary rat hepatocytes without concurrently inducing GST or GR activity [2]. This allows for a cleaner dissection of the specific contributions of these phase II enzymes to cytoprotection and detoxification processes. Use in primary hepatocyte cultures at 40 μM is directly supported by the evidence.

Natural Preservatives for Gram-Positive Foodborne Pathogens

4-HBITC is the superior procurement choice for food scientists developing natural preservatives where the target is Gram-positive bacteria and the desired mode of action is metabolic inhibition rather than membrane disruption. Its demonstrated efficacy against S. aureus, combined with its unique mechanism of targeting bacterial metabolic activity, makes it a valuable alternative to aliphatic ITCs like AITC, which may have lower potency or different mechanistic profiles [3]. Furthermore, its synergy with common food acids like citric and ascorbic acid enhances its applicability in complex food matrices [3].

Nrf2 Activation Benchmark in HepG2 Cells

4-HBITC can serve as a standardized, quantitative reference compound in high-throughput screening assays designed to discover or characterize novel Nrf2 activators. Its precisely measured EC50 of 21 μM in the human HepG2 ARE-luciferase reporter assay provides a reproducible benchmark against which the potency of new chemical entities or natural product extracts can be directly compared [4]. This ensures consistent and reliable data when establishing structure-activity relationships for the Nrf2 pathway.

Application
Selection Property
Validation Focus
Neuronal cancer cell-model studies
Natural H₂S donor probe
p53/p21 pathway-response endpoints
Phase II enzyme induction research
Nrf2 activator without GST/GR induction
NQO1/HO-1 pathway-response endpoints
Foodborne pathogen screening studies
Aromatic ITC with metabolic inhibition mechanism
Gram-positive antibacterial endpoints
Nrf2 pathway activation screening
Quantitative Nrf2 activator reference standard
ARE-luciferase assay benchmark

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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